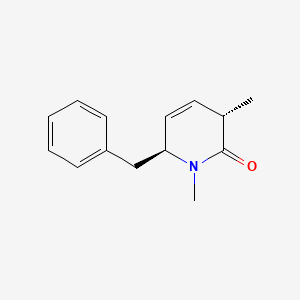![molecular formula C27H39F2N B14239066 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine CAS No. 431071-80-6](/img/structure/B14239066.png)
5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 2,3-difluorooctyl group and a 4-octylphenyl group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with the appropriate fluorinated and alkylated substituents. Key steps may include:
Formation of the Pyridine Core: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Fluorinated Alkyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the 2,3-difluorooctyl group.
Attachment of the Octylphenyl Group: This can be accomplished through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate aryl halides and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOMe), organolithium reagents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoropyridine: Shares the fluorinated pyridine core but lacks the octylphenyl group.
4-Octylphenylpyridine: Contains the octylphenyl group but lacks the fluorinated alkyl chain.
Fluorinated Pyridines: A broader class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is unique due to its specific combination of fluorinated and alkylated substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
431071-80-6 |
|---|---|
Molecular Formula |
C27H39F2N |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine |
InChI |
InChI=1S/C27H39F2N/c1-3-5-7-8-9-11-12-22-14-17-24(18-15-22)27-19-16-23(21-30-27)20-26(29)25(28)13-10-6-4-2/h14-19,21,25-26H,3-13,20H2,1-2H3/t25-,26-/m0/s1 |
InChI Key |
DYPNZXZEAICEMX-UIOOFZCWSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H]([C@H](CCCCC)F)F |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(CCCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


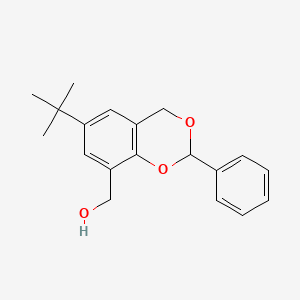
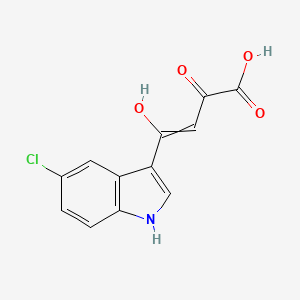
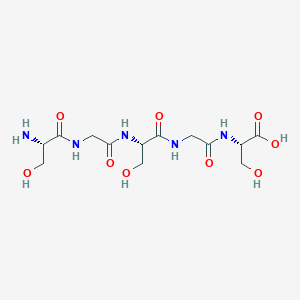
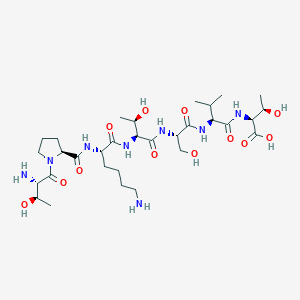
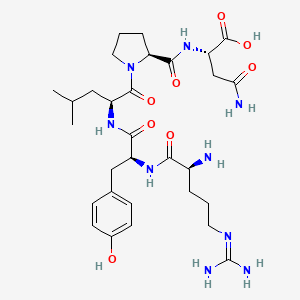
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

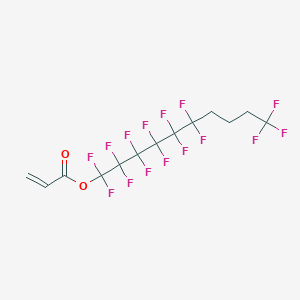
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
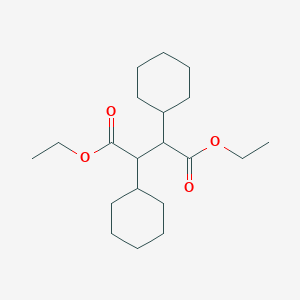
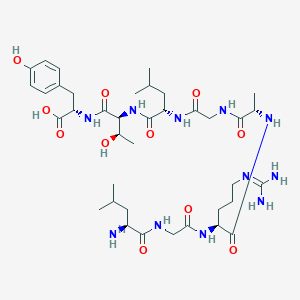
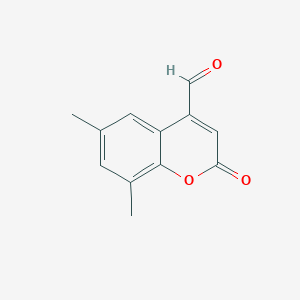
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
